Immepip dihydrobromide is a potent and selective agonist of the histamine H3 receptor (H3R) with significant affinity for the H4 receptor (H4R). [, ] It acts by mimicking the effects of histamine, a neurotransmitter involved in various physiological processes, including neurotransmission, inflammation, and allergic reactions. Due to its high selectivity and potency, Immepip dihydrobromide serves as a valuable pharmacological tool for investigating the roles of H3R and H4R in various biological systems. [, ]
Chemical Reactions Analysis
The provided papers primarily focus on the pharmacological effects of Immepip dihydrobromide rather than its specific chemical reactions. While one study reports the synthesis of a photocaged Immepip derivative using BODIPY, a detailed analysis of the reaction mechanism and parameters is not provided. []
Mechanism of Action
Immepip dihydrobromide acts as an agonist at both H3R and H4R. [, ] By binding to these receptors, it initiates downstream signaling cascades typically associated with histamine, influencing various cellular processes. Specifically, Immepip dihydrobromide has been shown to:
Inhibit cAMP production: Similar to histamine, Immepip dihydrobromide activates Gi/o proteins upon binding to H3R, leading to a decrease in cAMP levels. [] This effect has been observed in various cell types, including HEK-293T cells expressing hH3R. []
Induce intracellular calcium mobilization: In specific cell types, such as dorsal root ganglion (DRG) neurons and mast cells, Immepip dihydrobromide can stimulate an increase in intracellular calcium concentration ([Ca2+]i). [, ] This effect likely contributes to its role in itch sensation and mast cell degranulation.
Modulate neurotransmitter release: As an H3R agonist, Immepip dihydrobromide can influence the release of various neurotransmitters, including histamine and serotonin. [, ] This modulation plays a crucial role in regulating neurotransmission and may contribute to its observed effects on behavior and pain perception.
Applications
Itch Research: Immepip dihydrobromide is frequently used to induce itch in animal models, helping researchers understand the mechanisms of pruritus and develop novel antipruritic therapies. [] Studies have shown that Immepip dihydrobromide-induced scratching behavior involves TRPV1 receptors and the PLC signaling pathway in DRG neurons. []
Pain Research: The role of H3R in pain modulation has been investigated using Immepip dihydrobromide. Research suggests that spinal H3R activation by Immepip dihydrobromide can reduce pain perception and inflammation in a model of acute arthritis. []
Neurological Disorder Research: Due to the involvement of H3R in various neurological processes, Immepip dihydrobromide has been used to study its potential therapeutic implications for conditions like Parkinson's disease. Chronic administration of Immepip dihydrobromide has shown promise in reducing L-DOPA-induced dyskinesias in rat models of Parkinson's disease. []
Drug Addiction Research: Studies have explored the combined effects of Immepip dihydrobromide with other pharmacological agents, such as dopamine transporter inhibitors, to investigate potential therapeutic strategies for drug addiction. These studies suggest that dual inhibition of DAT and σ receptors, a target of Immepip dihydrobromide analogs, could help reduce cocaine self-administration in animal models. []
Microglial Activation Research: In the context of Alzheimer's disease, Immepip dihydrobromide has been investigated for its ability to modulate microglial activation and toxicity induced by amyloid-β (Aβ). Research shows that Immepip dihydrobromide can inhibit Aβ-induced microglial activation and protect against Aβ-associated cytotoxicity, highlighting its potential therapeutic relevance for neurodegenerative diseases. []
Related Compounds
Immepip
Compound Description: Immepip is the free base form of Immepip dihydrobromide and acts as an agonist for both histamine H3 and H4 receptors. [, , , ] It is frequently used in pharmacological studies to investigate the roles of these receptors in various physiological processes, including itch sensation, neurotransmission, and inflammation. [, , ]
4-Methylhistamine
Compound Description: 4-Methylhistamine is identified as a potent and selective histamine H4 receptor agonist. [] It exhibits over 100-fold selectivity for the H4 receptor over other histamine receptor subtypes (H1, H2, and H3). [] This selectivity makes it a valuable pharmacological tool for investigating the specific roles of the H4 receptor.
Relevance: 4-Methylhistamine and Immepip dihydrobromide are related through their shared activity at histamine receptors. While Immepip dihydrobromide acts as an agonist at both H3 and H4 receptors, 4-methylhistamine demonstrates high selectivity for the H4 receptor. [, , , , ] This difference in receptor selectivity highlights the diversity within the class of histamine receptor agonists.
Thioperamide
Compound Description: Thioperamide acts as an antagonist for both histamine H3 and H4 receptors. [, , , ] It is often employed in research to block the activity of these receptors and investigate their involvement in various physiological and pathological processes.
Relevance: Thioperamide is related to Immepip dihydrobromide through their opposing actions at histamine receptors. While Immepip dihydrobromide activates H3 and H4 receptors, Thioperamide blocks their activity. [, , , ] This contrasting pharmacological profile makes Thioperamide a useful tool for dissecting the roles of histamine receptors in comparison to agonists like Immepip dihydrobromide.
JNJ 7777120
Compound Description: JNJ 7777120 is a selective and potent histamine H4 receptor antagonist. [, ] This compound is often used in research to specifically block H4 receptor activity.
Relevance: JNJ 7777120 is related to Immepip dihydrobromide through their opposing actions at the histamine H4 receptor. While Immepip dihydrobromide activates this receptor, JNJ 7777120 blocks its activity. [, ] This contrasting pharmacological profile makes JNJ 7777120 a valuable tool to study the specific functions of the H4 receptor in comparison to agonists like Immepip dihydrobromide.
(R)-(-)-α-Methyl-histamine
Compound Description: (R)-(-)-α-Methyl-histamine functions as an agonist for both histamine H3 and H4 receptors. [] It is commonly used as a pharmacological tool to activate these receptors in research settings.
Relevance: (R)-(-)-α-Methyl-histamine is related to Immepip dihydrobromide by their shared agonist activity at both H3 and H4 receptors. [] This similarity in pharmacological profile highlights these compounds' ability to activate both receptor subtypes, making them valuable tools for investigating the overlapping functions of these histamine receptors.
Relevance: VUF25657 is structurally related to Immepip dihydrobromide through its active component, Immepip. [] This compound demonstrates a targeted approach to controlling histamine H3 receptor activity with light, offering precise temporal and spatial control over receptor activation.
VUF25678
Compound Description: VUF25678 is a photocaged version of 4-Methylhistamine, designed as a light-sensitive probe for the histamine H4 receptor. [] This compound employs the same photoremovable group (BODIPY) as VUF25657, allowing for light-controlled activation of the H4 receptor.
Relevance: While not directly targeting the H3 receptor like Immepip dihydrobromide, VUF25678 shares a structural and functional relationship through its photocaging approach. [] Both VUF25657 and VUF25678 utilize the same photolabile group and demonstrate the potential of photopharmacology in developing light-activated drugs for specific histamine receptor subtypes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
JNJ-1250132 is a steroidal progesterone receptor modulator that inhibits binding of the receptor to DNA in vitro. It inhibits progestin-inducible alkaline phosphatase gene expression in T47D human breast cancer cells, and also inhibits their in vitro proliferation. It inhibits gestation in rats and progesterone-dependent endometrial transformation in rabbits with efficacies comparable to mifepristone. JNJ-1250132 induces a receptor conformation more similar to that induced by mifepristone, which promotes receptor binding to DNA.
JNJ-10397049 is a potent, selective, and bioavailable antagonist of the orexin-2 receptor (OX2R) (KB = 4.5 nM for OX2R versus 1.1 µM for OX1R). It has no significant affinity for over 50 other neurotransmitters or neuropeptide receptors. Applied subcutaneously to rats, JNJ-10397049 decreases the latency to persistent sleep and increases persistent sleep time. This compound produces a widespread attenuation of D-amphetamine-induced relative cerebrovascular signal, with prominent cortical involvement, in rat brains assessed by functional magnetic resonance imaging. JNJ-10397049 is a potent and selective OX2 receptor antagonist (pIC50 = 7.4 for chimeric OX2 receptors; pKB values are 5.9 and 8.5 for OX1 and OX2 receptors respectively). It shows no significant activity in a panel of over 50 other neurotransmitters and neuropeptide receptors. JNJ-10397049 achieves high level of OX2 receptor occupancy in the rat brain.
3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl-(4-methoxycyclohexyl)methanone is an organonitrogen heterocyclic compound, an oxacycle and an organic heterotricyclic compound.
JNJ-17029259 is an orally selective, nanomolar inhibitors of the vascular endothelial growth factor receptor-2 (VEGF-R2). JNJ-17029259 blocks VEGF-stimulated mitogen-activated protein kinase signaling, proliferation/migration, and VEGF-R2 phosphorylation in human endothelial cells.